Lipophilicity Reduction vs. All‑Carbon Adamantyl Iodide: LogP Comparison
The incorporation of a nitrogen atom at the 2‑position of the adamantane cage reduces LogP relative to all‑carbon analogs. 1‑(Iodomethyl)‑2‑azaadamantane exhibits a computed LogP of 2.67, whereas the direct all‑carbon counterpart 1‑adamantylcarbinyl iodide (CAS 51849‑10‑6) has a LogP of 3.64 . This ΔLogP of −0.97 translates to an approximately 9‑fold lower octanol/water partition coefficient for the aza‑compound, consistent with the class‑level observation that azaadamantane derivatives are systematically less lipophilic than their adamantane analogs [1].
| Evidence Dimension | Computed octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.67 (1‑iodomethyl‑2‑azaadamantane) |
| Comparator Or Baseline | LogP = 3.64 (1‑adamantylcarbinyl iodide, CAS 51849‑10‑6) |
| Quantified Difference | ΔLogP = −0.97 |
| Conditions | Computed LogP values from authoritative chemical databases (Chemsrc) |
Why This Matters
A 9‑fold difference in lipophilicity significantly impacts aqueous solubility, protein binding, and membrane permeability, making the aza‑compound preferable when lower logP is required without introducing additional polar functional groups.
- [1] Suslova, E.V.; Ponomarev, K.Yu.; Volcho, K.P.; Salakhutdinov, N.F. Russ. J. Bioorg. Chem. 2021, 47, 1133–1154. DOI: 10.1134/S1068162021060236. View Source
